molecular formula C9H6N2O3S B2465555 imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide CAS No. 1432437-80-3

imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide

Cat. No.: B2465555
CAS No.: 1432437-80-3
M. Wt: 222.22
InChI Key: VGJSLSKZROWYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic peaks:

  • S=O symmetric stretch : 1159 cm⁻¹
  • S=O asymmetric stretch : 1324 cm⁻¹
  • C=O (imidazolone) : 1685 cm⁻¹
  • C–N (imidazole) : 1545 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.70 ppm (s, 1H) : Imidazole H4 proton
  • δ 8.12–8.55 ppm (m, 3H) : Aromatic protons on benzothiazole
  • δ 3.80 ppm (s, 3H) : Methoxy group (if present in derivatives)

¹³C NMR (126 MHz, DMSO-d₆) :

  • δ 159.31 ppm : Carbonyl carbon (C3)
  • δ 148.24 ppm : Sulfone-attached carbon (C5)
  • δ 114.71–134.23 ppm : Aromatic carbons

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 222.06 (calculated for C₉H₆N₂O₃S). Fragmentation patterns include:

  • m/z 177.02 (loss of SO₂)
  • m/z 149.03 (loss of CONH)

X-ray Crystallographic Studies

Single-crystal X-ray diffraction of related analogs reveals a triclinic crystal system with space group P‾1 . Key parameters for the parent compound:

Parameter Value
Unit cell dimensions a = 7.42 Å, b = 9.85 Å, c = 10.21 Å
α = 89.5°, β = 78.3°, γ = 85.1°
Hydrogen bonding N–H⋯O (2.89 Å)
π-π stacking distance 3.48 Å

The sulfone group participates in C–H⋯O interactions (2.76–3.12 Å), stabilizing the crystal lattice. The imidazolone carbonyl oxygen forms a hydrogen bond with adjacent NH groups, creating a layered structure.

Properties

IUPAC Name

5,5-dioxo-2H-imidazo[1,2-b][1,2]benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-8-5-10-9-6-3-1-2-4-7(6)15(13,14)11(8)9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJSLSKZROWYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=N1)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Historical Development of Synthetic Approaches

The synthesis of imidazo[1,2-b]benzothiazol-3(2H)-one 5,5-dioxide derives from foundational work on benzothiazole and imidazole fusion strategies. Early methods relied on multistep sequences involving:

Condensation of 2-Aminobenzothiazole Derivatives

Initial routes involved cyclocondensation of 2-aminobenzothiazole with α-haloketones or α,β-unsaturated carbonyl compounds. For example, reaction with chloroacetyl chloride in dimethylformamide (DMF) at 80°C yielded the imidazo[1,2-b]benzothiazole core, though oxidation to the 5,5-dioxide required separate steps with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Oxidative Cyclization

Oxidative methods using iodine or hypervalent iodine reagents facilitated intramolecular cyclization of thiourea precursors. A 2010 study demonstrated that 2-mercaptobenzimidazole derivatives could undergo oxidative coupling with aldehydes to form thiazolo[3,2-a]benzimidazoles, though analogous routes for the target compound remained underdeveloped.

Microwave-Assisted Catalyst-Free Synthesis

Microwave irradiation has revolutionized the synthesis of fused heterocycles, enabling rapid, high-yielding reactions without transition-metal catalysts.

Reaction Optimization

A breakthrough protocol involves reacting 2-aminobenzothiazole with α-ketoesters in a green solvent system (H₂O-isopropyl alcohol, 1:1) under microwave irradiation (100°C, 15 bar, 15 min). This method achieves 95% yield of the imidazo[1,2-b]benzothiazole core, which is subsequently oxidized to the 5,5-dioxide.

Table 1: Microwave Reaction Parameters for Imidazo[1,2-b]benzothiazole Formation
Substrate Solvent System Temperature (°C) Time (min) Yield (%)
2-Aminobenzothiazole H₂O-IPA (1:1) 100 15 95

Advantages Over Conventional Heating

  • Time Efficiency : Reduces reaction time from 12–24 hours to 15 minutes.
  • Sustainability : Eliminates toxic catalysts (e.g., Cu(OAc)₂, FeCl₃) and hazardous solvents.

Oxidation Strategies for 5,5-Dioxide Formation

Introducing the 5,5-dioxide moiety necessitates precise control over sulfone group installation.

Hydrogen Peroxide-Mediated Oxidation

Treatment of the imidazo[1,2-b]benzothiazole intermediate with 30% H₂O₂ in acetic acid (80°C, 6 h) achieves complete oxidation, confirmed by the disappearance of sulfide S–H stretches (2550 cm⁻¹) in FT-IR.

Meta-Chloroperbenzoic Acid (mCPBA)

mCPBA in dichloromethane (0°C to room temperature, 2 h) provides milder conditions, suitable for oxidation-sensitive substrates.

Table 2: Comparison of Oxidation Methods
Oxidizing Agent Solvent Temperature (°C) Time (h) Purity (%)
H₂O₂ (30%) Acetic acid 80 6 98
mCPBA DCM 0–25 2 99

Green Chemistry and Solvent Systems

Recent emphasis on sustainable synthesis has driven the adoption of aqueous and alcohol-based media.

Water-Isopropyl Alcohol (H₂O-IPA)

The H₂O-IPA system (1:1 v/v) enhances microwave absorption, enabling efficient energy transfer while maintaining substrate solubility. This system reduces environmental impact compared to traditional DMF or DMSO.

Analytical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (t, J = 7.6 Hz, 2H), 7.62 (d, J = 8.0 Hz, 1H).
  • FT-IR (KBr): 1732 cm⁻¹ (C=O), 1325 and 1150 cm⁻¹ (SO₂ asym/sym).

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 820210) confirms the planar fused-ring system and sulfone group geometry.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce various substituents onto the benzothiazole or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide exhibit notable antimicrobial properties. A study focused on the synthesis of novel derivatives showed promising results against various bacterial strains. The compounds were evaluated using the Agar-diffusion method, where their effectiveness was measured by the zone of inhibition. The results indicated that increasing the concentration of these compounds enhanced their antimicrobial activity, suggesting their potential use as antibacterial agents in clinical settings .

Antitubercular Activity

Recent studies have highlighted the efficacy of certain derivatives against Mycobacterium tuberculosis. For instance, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative exhibited an IC₉₀ value of 7.05 μM and an IC₅₀ value of 2.32 μM against the bacterium, indicating strong potential for development into therapeutic agents for tuberculosis treatment .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized as an intermediate in the preparation of more complex pharmaceuticals. For example, processes involving the conversion of imidazo derivatives into N-(5-tert-butyl-isoxazol-3-yl)-N'-substituted phenyl ureas have been reported. These transformations are noted for their efficiency and scalability, making them suitable for industrial applications .

Case Studies and Research Findings

StudyFocusKey Findings
Gaikwad et al. (2022)Antimicrobial ActivityDemonstrated significant antibacterial effects with increasing concentrations leading to larger zones of inhibition .
Chitti et al. (2022)Antitubercular ActivityIdentified a derivative with IC₅₀ values indicating strong activity against Mycobacterium tuberculosis .
Patent EP3150612A1Synthetic ProcessesDetailed a multi-step process for synthesizing complex derivatives from imidazo compounds .

Mechanism of Action

The mechanism of action of imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazines

  • Structure : Replace benzothiazole with pyridazine (e.g., imidazo[1,2-b]pyridazines in ).
  • Synthesis : Transition-metal-catalyzed cross-coupling (e.g., Cu/Pd catalysts) is well-established, unlike the solid-phase methods for benzothiazole analogs .
  • Activity : Explored as kinase inhibitors (e.g., YPC-21440 in ) and antimicrobial agents, but lack sulfone groups critical for stability in the target compound .

Imidazo[1,2-b][1,2,4,5]tetrazines

  • Structure : Tetrazine ring instead of benzothiazole.
  • Activity : Exhibit anti-tubercular activity by disrupting mycobacterial iron metabolism via siderophore synthesis inhibition .

Benzothiadiazepine Derivatives

  • Structure : Larger 7-membered thiadiazepine ring (e.g., pyrrolo[1,2-b][1,2,5]benzothiadiazepine 5,5-dioxide in ).
  • Activity: Notable anticancer effects against chronic myeloid leukemia (CML) due to interactions with Bcr-Abl kinase .

Sulfone-Containing Analogs

5H-Pyrrolo[1,2-b][1,2,5]benzothiadiazepin-11(10H)-one 5,5-Dioxide (PBTD)

  • Structure : Pyrrolo fused to benzothiadiazepine with sulfones.
  • Synthesis: Cyclization of thioureas, differing from the target compound’s solid-phase synthesis using Fmoc-amino acids .
  • Activity : Potent CML activity (IC₅₀ < 1 μM) via kinase inhibition, suggesting sulfones enhance target binding .

Benzo[e]imidazo[1,2-b][1,2,4]thiadiazin-2-one 5,5-Dioxide

  • Structure : Thiadiazine ring replaces benzothiazole.
  • Synthesis: Solid-phase synthesis with 2-nitrobenzenesulfonyl chlorides and Fmoc-amino acids .

Key Research Findings and Structure-Activity Relationships (SAR)

  • Sulfone Groups: Critical for metabolic stability and target binding across analogs (e.g., PBTD’s potency vs. non-sulfone variants) .
  • Ring Size and Flexibility : Larger rings (e.g., benzothiadiazepine) improve kinase selectivity but reduce synthetic accessibility compared to rigid benzothiazole systems .
  • Substituent Effects : Piperazine and fluorophenyl groups in imidazo[1,2-b]pyridazines enhance kinase inhibition (e.g., YPC-21817 in ) .

Biological Activity

Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-b]benzothiazole class, characterized by a fused imidazole and benzothiazole structure. Its molecular formula is C9H6N2O2SC_9H_6N_2O_2S with a molecular weight of approximately 190.22 g/mol. The presence of the 5,5-dioxide moiety enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study screened various derivatives against Mycobacterium tuberculosis , revealing several compounds with Minimum Inhibitory Concentrations (MICs) as low as 3.125 μg/mL. The presence of substituents such as p-tolyl or p-chlorophenyl groups significantly enhanced activity against tuberculosis strains .

Table 1: Antimicrobial Activity of Imidazo[1,2-b][1,2]benzothiazol Derivatives

CompoundMIC (µg/mL)Target Organism
5c3.125Mycobacterium tuberculosis
5d3.125Mycobacterium tuberculosis
5iVariesVarious bacterial strains
5wVariesVarious bacterial strains

Anticancer Activity

Another area of research focuses on the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have demonstrated activity against acute myeloid leukemia (AML) cells by targeting specific mutations in the FLT3 gene .

Case Study: FLT3 Inhibition

A recent study identified a derivative of imidazo[1,2-b][1,2]benzothiazol-3(2H)-one that inhibited FLT3-ITD mutations in AML cells with sub-micromolar IC50 values. This finding suggests that modifications to the imidazo structure can lead to improved potency against resistant cancer phenotypes.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.
  • Interference with DNA Replication : Some studies suggest that it can intercalate into DNA or inhibit topoisomerases.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells leading to apoptosis.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments indicate potential cytotoxicity at higher concentrations. In vitro studies have demonstrated low toxicity against normal cell lines, suggesting a favorable therapeutic index when appropriately dosed .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via solvent-free Friedel-Crafts acylation using Eaton’s reagent, which achieves high yields (90–96%) and selectivity. Key parameters include temperature control (80–100°C) and substrate stoichiometry. Thin-layer chromatography (TLC) on silica gel with UV detection is critical for monitoring reaction progress. Purification via recrystallization (e.g., using cyclohexane) ensures high purity .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent patterns and confirm aromaticity. For example, methoxy groups show characteristic signals at δ 3.8–4.1 ppm .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbonyl stretches at 1650–1700 cm1^{-1}) .
  • Melting Point Analysis : Open capillary methods on electrothermal apparatuses verify compound identity and purity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screenings against 60 cancer cell lines (NCI protocol) using sulforhodamine B (SRB) assays reveal antiproliferative activity. Anticancer mechanisms include Topoisomerase I/IIα inhibition, validated via DNA relaxation assays. Antimicrobial activity is tested via broth microdilution (MIC values <10 µg/mL) .

Advanced Research Questions

Q. How can substituent modifications at specific positions enhance pharmacological activities?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Position 2 : Introducing electron-withdrawing groups (e.g., -CF3_3) improves Topo IIα inhibition (IC50_{50} <1 µM).

  • Position 5,5-dioxide : Fluorination increases metabolic stability (t1/2_{1/2} >4 hours in microsomal assays).
    Comparative analysis with analogs (e.g., benzylidene derivatives) guides rational design .

    Substituent PositionModification TypeObserved Activity ChangeReference
    Position 2TrifluoroethoxyEnhanced Topo IIα inhibition
    Core heterocycleFluorinationImproved metabolic stability

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use NCI-60 cell line panels to minimize variability in antiproliferative data .
  • Dose-Response Curves : Validate EC50_{50} values across ≥3 independent replicates.
  • Mechanistic Confounds : Employ orthogonal assays (e.g., flow cytometry for apoptosis vs. SRB for proliferation) .

Q. What environmental impact assessments are critical for this compound?

  • Methodological Answer :

  • Degradation Pathways : Use HPLC-MS to identify photolytic byproducts under simulated sunlight (λ=290–800 nm).
  • Ecotoxicology : Acute toxicity assays with Daphnia magna (LC50_{50} determination) and algal growth inhibition tests .
  • Computational Modeling : EPI Suite predicts biodegradation (BIOWIN <2.5 suggests persistence) .

Q. What computational approaches predict target interactions and pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with Topo I/IIα crystal structures (PDB: 1T8I, 1ZXM) to map binding poses.
  • ADME Prediction : SwissADME calculates logP (2.5–3.5), bioavailability scores (>0.55), and P-glycoprotein substrate likelihood .

Q. How can reaction parameters be optimized to improve stereochemical outcomes?

  • Methodological Answer :

  • Solvent-Free Conditions : Reduce racemization (e.g., <5% enantiomeric excess loss) by avoiding polar aprotic solvents .
  • Catalyst Screening : Eaton’s reagent (P2_2O5_5/MeSO3_3H) enhances regioselectivity in acylation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.